molecular formula C15H23NO B13009145 3-(1-Benzylpiperidin-3-yl)propan-1-ol

3-(1-Benzylpiperidin-3-yl)propan-1-ol

Cat. No.: B13009145
M. Wt: 233.35 g/mol
InChI Key: ZTERDKJWBBPKCZ-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-3-yl)propan-1-ol is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-3-yl)propan-1-ol typically involves the reaction of benzylpiperidine with propanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxyl group, followed by nucleophilic substitution with benzyl chloride to introduce the benzyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Benzylpiperidinone or benzylpiperidine aldehyde.

    Reduction: Benzylpiperidine.

    Substitution: Various substituted benzylpiperidine derivatives.

Scientific Research Applications

3-(1-Benzylpiperidin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, potentially modulating its activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-4-yl)propan-1-ol
  • 3-(1-Benzylpiperidin-3-yl)-3-(isopropylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol

Uniqueness

3-(1-Benzylpiperidin-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-(1-benzylpiperidin-3-yl)propan-1-ol

InChI

InChI=1S/C15H23NO/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2

InChI Key

ZTERDKJWBBPKCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CCCO

Origin of Product

United States

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